
Ceramide (Brain, Porcine)
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Overview
Description
Ceramide (Brain, Porcine) is a sphingolipid derived from porcine brain tissue, characterized by a sphingosine backbone (d18:1) linked to a very long-chain fatty acid (VLCFA; C20–C26) via an amide bond . It is synthesized via the serine palmitoyltransferase (SPT) and ceramide synthase (CerS) pathways, with CerS2 being the dominant isoform in the brain, responsible for elongating fatty acids to C20–C26 chains . This ceramide is integral to neuronal membrane structure, lipid raft formation, and signaling processes such as apoptosis and myelin sheath maintenance . Its unique fatty acid profile distinguishes it from ceramides derived from non-neural sources, such as eggs or synthetic analogs.
Preparation Methods
Solvent-Based Extraction and Degreasing Protocols
Acetone Degreasing and Polar Lipid Isolation
The initial step in ceramide isolation from porcine brains involves degreasing minced tissue using acetone. This process removes cholesterol and non-polar lipids, achieving residual cholesterol levels below 1% of dry weight . Minced brains are stirred in acetone (≥90% v/v) at room temperature for 1-hour intervals until the liquid phase contains <5% water . The degreased solid is vacuum-dried at 60°C, yielding a powdery substrate for subsequent extractions .
Ethanol/Water and Chloroform/Methanol Extraction
The degreased material undergoes sequential extraction with ethanol/water (70:30 v/v) or chloroform/methanol mixtures. Each extraction operates at 55–60°C for 8–12 hours, with supernatants pooled to form the liquid fraction L1 . Double extraction enhances yield by 15–20%, as residual polar lipids in the solid matrix are liberated during the second cycle . Distillation of L1 under vacuum at 60°C concentrates the extract, followed by acetone precipitation (4:1 v/v) to isolate the solid fraction S2 .
Table 1: Solvent Extraction Parameters
Saponification and Ceramide Purification
Alkaline Hydrolysis with Potassium Hydroxide
Solid fraction S2 is saponified using 0.5 M KOH at 60°C for 8 hours, hydrolyzing phospholipids into fatty acid soaps . Neutralization with HCl (pH 2) precipitates ceramide, which is washed with acetone and vacuum-dried . This method achieves 94% purity for sphingomyelins and gangliosides, with phospholipid content <1% .
Enzymatic Saponification with Lecitase Ultra
Alternative protocols substitute KOH with Lecitase Ultra, a phospholipase A1, to hydrolyze glycerophospholipids at 55°C and pH 6 . Enzymatic treatment preserves heat-sensitive gangliosides (e.g., GM1), increasing their recovery by 12% compared to alkaline methods .
Table 2: Saponification Efficiency Comparison
Challenges in Scalable Production
Solvent Recovery and Waste Management
Industrial-scale processes recycle acetone and ethanol via fractional distillation, reducing solvent consumption by 40% . Chloroform residues are neutralized with activated carbon filters to meet EPA disposal guidelines .
Ganglioside Oxidation Mitigation
Nitrogen blanketing during drying minimizes ganglioside oxidation, preserving bioactivity . Lyophilization at -50°C further stabilizes ceramide for long-term storage .
Chemical Reactions Analysis
Types of Reactions
Ceramide (Brain, Porcine) undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate, a bioactive lipid involved in cell signaling.
Reduction: Reduction reactions can convert ceramides into dihydroceramides, which have different biological activities.
Substitution: Ceramides can undergo substitution reactions to form complex sphingolipids like sphingomyelin.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Phosphorylcholine donors in the presence of catalysts.
Major Products
- Ceramide-1-phosphate
- Dihydroceramides
- Sphingomyelin
Scientific Research Applications
Scientific Research Applications
-
Neurobiology and Alzheimer's Disease
- Metabolic Probes : Ceramide analogs such as [^18F]F-HPA-12 have been utilized as metabolic probes to investigate ceramide metabolism in Alzheimer's disease models. Studies indicate that altered ceramide levels correlate with neurodegeneration, suggesting potential diagnostic applications for early detection of Alzheimer's disease .
- Neuroinflammation : Research shows that ceramide accumulation may exacerbate neuroinflammation and neuronal death in Alzheimer's pathology. This highlights the need for targeted therapies that modulate ceramide levels to mitigate these effects .
-
Cancer Research
- Resistance Mechanisms : Ceramide glycosylation has been implicated in resistance to chemotherapy agents like oxaliplatin in colorectal cancer. Understanding the role of ceramides in cancer cell survival mechanisms can lead to novel therapeutic strategies .
- Apoptotic Pathways : Ceramides are known to activate apoptotic pathways in cancer cells. Their role as pro-apoptotic messengers is being explored for developing treatments that sensitize tumors to conventional therapies .
- Cardiovascular Research
Biochemical Properties and Interactions
- Synthesis Pathways : In the brain, ceramide synthesis is mediated by specific enzymes known as ceramide synthases. These enzymes catalyze the formation of ceramides from sphingosine and fatty acyl-CoA .
- Membrane Dynamics : Ceramides influence membrane fluidity and rigidity, affecting cellular signaling pathways. They interact with other lipids such as cholesterol and phospholipids to stabilize membrane structures .
Data Table: Key Research Findings on Ceramide (Brain, Porcine)
Case Studies
-
Alzheimer's Disease Models
- In studies involving transgenic mouse models, researchers utilized positron emission tomography (PET) imaging with ceramide analogs to assess metabolic changes associated with neurodegeneration. Results indicated significant differences in ceramide metabolism between healthy controls and Alzheimer's models, underscoring the potential for using ceramides as biomarkers for disease progression .
-
Cancer Treatment Strategies
- Investigations into the role of ceramides in colorectal cancer revealed that manipulating ceramide pathways could reverse drug resistance in tumor cells. By targeting specific enzymes involved in ceramide metabolism, researchers demonstrated enhanced sensitivity of cancer cells to oxaliplatin treatment .
Mechanism of Action
Ceramide (Brain, Porcine) exerts its effects through several molecular mechanisms:
- Cell Signaling : Acts as a second messenger in various signaling pathways, including those involved in apoptosis and inflammation .
- Molecular Targets : Targets include protein kinases, phosphatases, and other signaling molecules .
- Pathways Involved : Involved in the sphingolipid metabolic pathway, which regulates cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key differences between Ceramide (Brain, Porcine) and related sphingolipids:
Key Comparative Insights
- Fatty Acid Chain Length: Ceramide (Brain, Porcine) contains VLCFAs (C20–C26) critical for myelin stability and lipid raft microdomains in neurons . In contrast, Ceramide (Egg, Chicken) has shorter C18 chains, making it more prevalent in non-neural tissues like skin . Synthetic ceramides (e.g., N-acetoyl) with ultrashort acyl chains (C2:0) exhibit higher solubility but reduced membrane integration capacity compared to brain-derived ceramides .
Polar Head Groups :
Functional Roles :
- Ceramide (Brain, Porcine) is pro-apoptotic under stress conditions, while dihydroceramide (its saturated precursor) lacks this bioactivity due to the absence of the C4–5 double bond .
- Sulfatides in the porcine brain bind pathogens like ETEC via specific ceramide moieties (e.g., d18:1-h24:0), highlighting their role in mucosal immunity .
Disease Associations :
- Elevated serum ceramides (particularly C16:0) correlate with Alzheimer’s disease progression, though brain-specific VLCFA ceramides (C24:0) may have protective or context-dependent roles .
- Sulfatide deficiency is linked to demyelinating disorders, whereas ganglioside accumulation triggers lysosomal storage diseases .
Biological Activity
Ceramide (Brain, Porcine) is a sphingolipid predominantly found in porcine brain tissue. It plays a crucial role in cellular structure and function, particularly within the central nervous system (CNS). Ceramide is composed of a long-chain fatty acid linked to a sphingosine backbone, and it serves as a vital signaling molecule involved in various biological processes, including apoptosis, cell differentiation, and inflammation.
Chemical Structure and Properties
Ceramide has the chemical formula C18H37NO2 and is identified by the CAS number 497156-25-9. Its structure allows it to integrate into cell membranes, contributing to their stability and functionality. The unique properties of ceramide distinguish it from other sphingolipids, such as sphingomyelin and cerebrosides.
Compound | Structure Characteristics | Biological Role |
---|---|---|
Sphingomyelin | Contains phosphocholine head group | Structural component of membranes; protects against apoptosis |
Cerebroside | Contains a single sugar moiety | Involved in cell signaling; lower pro-apoptotic activity compared to ceramide |
Sphingosine | Backbone of ceramides; lacks fatty acid | Acts as a signaling molecule; precursor to other bioactive lipids |
Glucosylceramide | Contains glucose; more stable than ceramide | Plays roles in cell signaling; less disruptive to membrane structure |
Ceramide's pro-apoptotic properties make it a significant focus in research related to cancer and neurodegenerative diseases .
Apoptosis and Cell Signaling
Ceramide acts as a pro-apoptotic signal , meaning that increased levels can trigger programmed cell death. This mechanism is essential for eliminating damaged or dysfunctional cells, thus maintaining cellular homeostasis. Research has shown that alterations in ceramide levels are associated with various pathologies, including cancer and neurodegenerative disorders .
The synthesis of ceramide occurs through several pathways:
- De novo synthesis : Initiated in the endoplasmic reticulum (ER) by the condensation of serine and palmitoyl-CoA.
- Salvage pathway : Recycles sphingosine back into ceramide.
Role in Neurodegenerative Diseases
In the nervous system, ceramide metabolism significantly impacts neuronal function. Changes in ceramide levels can disrupt neuronal connectivity and synaptic transmission, contributing to age-related neurological diseases. Studies indicate that specific ceramide species may mediate different cellular responses depending on their acyl chain length .
Interaction with Other Lipids
Ceramide interacts with various proteins and lipids within cellular membranes, influencing signaling pathways critical for cell survival and death. For instance, it has been shown to modulate the activity of enzymes involved in lipid metabolism and cellular responses to stress .
Study 1: Ceramide's Role in Cancer Biology
A study explored the relationship between ceramide levels and cancer cell proliferation. Elevated ceramide levels were found to induce apoptosis in cancer cells, suggesting potential therapeutic applications for manipulating ceramide pathways in cancer treatment .
Study 2: Neuroinflammation
Another research focused on the role of ceramide in neuroinflammatory responses. Increased ceramide levels were correlated with inflammatory markers in animal models of neurodegenerative diseases, indicating its involvement in mediating inflammatory processes within the CNS .
Q & A
Basic Research Questions
Q. How can researchers optimize the extraction and purification of ceramides from porcine brain tissue for structural analysis?
- Methodological Guidance :
- Use lipid-specific extraction protocols (e.g., Folch or Bligh-Dyer methods) with modifications to preserve ceramide integrity. Validate purity via thin-layer chromatography (TLC) or HPLC-MS .
- Consider tissue homogenization techniques (e.g., cryogenic grinding) to minimize degradation. Include controls for oxidation and enzymatic activity during extraction .
- Reference frameworks like PICO (Population: porcine brain; Intervention: extraction method; Comparison: yield/purity; Outcome: structural fidelity) to align protocols with research objectives .
Q. What are the key challenges in characterizing ceramide subspecies (e.g., C16 vs. C24) in porcine brain samples?
- Methodological Guidance :
- Employ high-resolution mass spectrometry (HRMS) coupled with fragmentation patterns to differentiate subspecies. Cross-validate with NMR for stereochemical confirmation .
- Address lipidomic interference by using internal standards (e.g., deuterated ceramides) and matrix-matched calibration curves .
- Document analytical parameters (e.g., limit of detection, recovery rates) to ensure reproducibility .
Q. How should researchers design experiments to investigate ceramide’s role in neuronal membrane stability?
- Methodological Guidance :
- Use in vitro models (e.g., liposomes or primary neuronal cultures) to simulate membrane dynamics. Quantify phase behavior via fluorescence anisotropy or atomic force microscopy .
- Apply factorial design to test variables like ceramide concentration, lipid composition, and environmental stressors (e.g., oxidative or pH shifts) .
- Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .
Advanced Research Questions
Q. How can contradictory data on ceramide’s pro-apoptotic vs. neuroprotective roles in porcine brain models be resolved?
- Methodological Guidance :
- Conduct meta-analyses of existing studies to identify confounding variables (e.g., tissue source, ceramide subspecies, or experimental timelines) .
- Design longitudinal in vivo studies with conditional ceramide modulation (e.g., CRISPR/Cas9 or pharmacological inhibitors) to isolate context-dependent effects .
- Use Bayesian statistics to quantify uncertainty and model competing hypotheses .
Q. What strategies improve the reproducibility of ceramide quantification across laboratories?
- Methodological Guidance :
- Adopt standardized protocols from consortia (e.g., Lipidomics Standards Initiative). Share raw data and metadata via public repositories (e.g., MetaboLights) .
- Perform interlaboratory round-robin trials to harmonize instrumentation and analytical workflows .
- Report negative results and failed experiments to reduce publication bias .
Q. How can computational models predict ceramide interaction networks in porcine brain pathophysiology?
- Methodological Guidance :
- Integrate molecular dynamics simulations with omics data (e.g., transcriptomics, lipidomics) to map ceramide-protein interactions. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Use tools like Cytoscape for network visualization and prioritize nodes with high betweenness centrality for experimental validation .
- Apply machine learning to identify ceramide biomarkers linked to neurodegenerative pathways .
Q. What ethical and practical considerations arise when extrapolating porcine ceramide studies to human neurobiology?
- Methodological Guidance :
- Address interspecies differences in ceramide metabolism (e.g., sphingomyelinase activity) using comparative lipidomic profiling .
- Follow ethical guidelines for animal use (e.g., 3Rs principles) and disclose limitations in generalizability in publications .
- Use human-induced pluripotent stem cell (iPSC)-derived neurons for cross-validation .
Q. Methodological Frameworks for Ceramide Research
Key Considerations for Researchers :
- Literature Gaps : Prioritize studies addressing ceramide’s isoform-specific functions and cross-species validation .
- Data Transparency : Share protocols, raw data, and analytical pipelines to enhance reproducibility .
- Interdisciplinary Collaboration : Combine lipidomics, bioinformatics, and neurobiology to unravel ceramide’s multifaceted roles .
Properties
Molecular Formula |
C36H71NO3 |
---|---|
Molecular Weight |
566.0 g/mol |
IUPAC Name |
N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+ |
InChI Key |
VODZWWMEJITOND-OWWNRXNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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